Differentiation in Whole-Cell Efflux Pump Inhibitory Activity vs. 4-Fluoro Analog (Compound Il)
In a direct head-to-head comparison within the same study, the 4-methoxy compound (CAS 55370-75-7, designated Ig) demonstrated significantly weaker efflux pump inhibition in Mycobacterium smegmatis compared to its 4-fluoro analog (compound Il). The 4-fluoro derivative was the most potent compound in the series, whereas replacement with a 4-methoxy group failed to improve potency relative to the verapamil control [1].
| Evidence Dimension | Whole-cell EtBr efflux pump inhibition (measured as Relative Fluorescence Units, RFU) |
|---|---|
| Target Compound Data | RFU: 58450.67 ± 452.37 |
| Comparator Or Baseline | Compound Il (4-Fluoro analog): RFU 81378.67 ± 799.11; Verapamil (positive control): RFU 75102.33 ± 3125.57 |
| Quantified Difference | The target compound's RFU is 22,928 units lower than the 4-fluoro analog (a 28% decrease), indicating substantially weaker inhibitory activity. |
| Conditions | Mycobacterium smegmatis mc2155 whole-cell assay; data from Table 1 [1]. |
Why This Matters
This data is critical for researchers specifically needing a positive control for inactivity or a scaffold that avoids potent efflux pump inhibition, a common source of off-target effects, which the 4-fluoro analog cannot provide.
- [1] Shyam, M., et al. (2024). Mycobactin analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays. Frontiers in Antibiotics, 3, 1362516. View Source
